![molecular formula C15H21Cl2NO2 B190048 Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride CAS No. 176524-12-2](/img/structure/B190048.png)
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride
Overview
Description
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound, in particular, is characterized by the presence of a piperidine ring substituted with an ethyl ester and a 4-chlorobenzyl group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties make it suitable for developing medications aimed at treating neurological disorders, including:
- Antidepressants : Research indicates its potential in modulating mood and behavior, making it valuable for developing new antidepressant drugs .
- Neurotransmitter Modulators : The compound is studied for its effects on neurotransmitter systems, providing insights into treatments for conditions like anxiety and depression .
Neuroscience Research
The compound plays a significant role in neuroscience studies, particularly in understanding receptor interactions within the brain. It aids researchers in:
- Investigating Receptor Dynamics : this compound helps elucidate the mechanisms of action of various neurotransmitter receptors, contributing to the development of targeted therapies .
- Behavioral Studies : It is utilized in behavioral assays to assess the impact of potential drugs on animal models, providing valuable data for preclinical studies .
Analytical Chemistry
In analytical chemistry, this compound is frequently employed as a reference standard. Its applications include:
- Calibration Standards : It ensures accuracy in chemical analyses by serving as a benchmark for various analytical techniques, including chromatography and mass spectrometry .
- Method Development : Researchers use it to develop and validate new analytical methods, enhancing the reliability of experimental results .
Drug Formulation
The unique properties of this compound allow it to be utilized in drug formulation processes:
- Enhancing Bioavailability : Its formulation characteristics can improve the solubility and absorption of active pharmaceutical ingredients, leading to more effective drug delivery systems .
- Sustained Release Systems : The compound can be incorporated into sustained-release formulations, providing prolonged therapeutic effects for patients .
Agrochemical Development
Beyond pharmaceuticals, this compound has potential applications in agrochemicals:
- Pesticide Development : Its structural analogs are explored for their efficacy as pesticides or herbicides, contributing to agricultural productivity and pest management strategies .
Table 1: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceutical Development | Antidepressants, Neurological Treatments | Potential mood regulation effects |
Neuroscience Research | Receptor Interaction Studies | Insights into neurotransmitter dynamics |
Analytical Chemistry | Reference Standards | Improved accuracy in chemical analyses |
Drug Formulation | Bioavailability Enhancement | Enhanced solubility and absorption |
Agrochemical Development | Pesticide Development | Efficacy in pest management strategies |
Case Study Example
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of derivatives based on piperidine structures similar to this compound. The research demonstrated significant biological activity against specific targets relevant to neurological disorders, illustrating the compound's potential as a lead structure for drug development .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar structure but with a different substitution pattern on the piperidine ring.
3-(4-Chlorobenzyl)-piperidine hydrochloride: Lacks the ethyl ester group, leading to different chemical properties.
Uniqueness
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of piperidine derivatives with chloro-substituted benzyl groups. The compound's structure can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the piperidine ring is significant as it is known for conferring various biological activities, including analgesic, anti-inflammatory, and antibacterial properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antibacterial Activity
Studies have demonstrated that compounds containing piperidine moieties exhibit varying degrees of antibacterial activity. This compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the context of Alzheimer's disease treatment, while urease inhibitors are important for managing conditions like peptic ulcers and kidney stones . Preliminary data suggest that this compound may possess significant inhibitory activity against these enzymes.
3. Anti-inflammatory Effects
Piperidine derivatives have been associated with anti-inflammatory properties. Research indicates that compounds with similar structures can reduce inflammation markers in various models . this compound is hypothesized to exhibit similar effects, although specific studies are needed to confirm this activity.
4. Anticancer Potential
The potential anticancer properties of piperidine derivatives have been explored in several studies. Compounds bearing the piperidine nucleus have shown promise in inhibiting tumor growth and proliferation in vitro and in vivo . this compound may contribute to this area, though further research is required.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties, particularly against gram-positive bacteria .
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, with some showing IC50 values below 1000 nM, indicating potent activity .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between piperidine derivatives and target enzymes, supporting the observed biological activities .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGELPPGDRVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592093 | |
Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176524-12-2 | |
Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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